3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of fluorinated organic compounds. It features a chloro group, a fluorinated piperidine ring, and a propanone structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized through the chlorination of 1-(4-fluoropiperidin-1-yl)propan-1-one using appropriate chlorinating agents such as thionyl chloride (SOCl₂) under controlled conditions.
Piperidine Derivatives: Starting from piperidine, the fluorination of the piperidine ring can be achieved using fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluorine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-1-(4-fluoropiperidin-1-yl)propanoic acid.
Reduction: 3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-ol.
Substitution: Various amine or ether derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, metabolism, and other biological processes.
Comparison with Similar Compounds
3-Chloro-1-(piperidin-1-yl)propan-1-one: Lacks the fluorine atom, leading to different reactivity and biological activity.
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one: Contains a methyl group instead of fluorine, affecting its chemical properties.
3-Chloro-1-(4-phenylpiperidin-1-yl)propan-1-one: Features a phenyl group, which introduces aromaticity and alters its behavior.
Uniqueness: The presence of the fluorine atom in 3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one imparts unique chemical and physical properties, such as increased stability and altered reactivity compared to its non-fluorinated counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHLGYSECRKFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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